molecular formula C28H22O3 B4043709 2-Oxo-1,2-diphenylethyl 2,2-diphenylacetate

2-Oxo-1,2-diphenylethyl 2,2-diphenylacetate

Cat. No.: B4043709
M. Wt: 406.5 g/mol
InChI Key: VWJKJWMCQMEZSH-UHFFFAOYSA-N
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Description

2-Oxo-1,2-diphenylethyl 2,2-diphenylacetate is a useful research compound. Its molecular formula is C28H22O3 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-oxo-1,2-diphenylethyl diphenylacetate is 406.15689456 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optoelectronic Properties and Synthesis

Research on derivatives of 2,5-diphenyl-1,3,4-oxadiazole, which shares structural similarities with 2-oxo-1,2-diphenylethyl diphenylacetate, highlights the synthesis and optoelectronic properties of these compounds. Such derivatives have been synthesized and characterized for their structural stability, redox properties, and potential applications in optoelectronics due to their unique electron-withdrawing effects and fluorescent properties. This research provides insights into the synthesis routes and the potential use of related compounds in electronic devices and materials science (Wang et al., 2006).

Medicinal Chemistry and Antioxidant Activities

Another study explores the synthesis, characterization, and evaluation of metallophthalocyanines substituted with methyl 2-(oxy)-2,2-diphenylacetate. These compounds were investigated for their antioxidant and antibacterial properties, showcasing their potential in developing new therapeutic agents with specific biological activities. The research demonstrates the versatility of structurally related compounds in medicinal chemistry, including their use as antioxidants and antibacterials, offering a foundation for future drug development and chemical synthesis (Ağırtaş et al., 2015).

Photocatalytic Degradation Studies

In the context of environmental science, research involving the photocatalytic degradation of organic pollutants like oxalic acid and 4-chlorophenol on titanium dioxide electrodes demonstrates the potential of using related compounds in environmental remediation. These studies provide valuable information on the efficiency and mechanisms of photocatalytic degradation, contributing to the development of more effective methods for water treatment and pollution control (Waldner et al., 2003).

Properties

IUPAC Name

(2-oxo-1,2-diphenylethyl) 2,2-diphenylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22O3/c29-26(23-17-9-3-10-18-23)27(24-19-11-4-12-20-24)31-28(30)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25,27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJKJWMCQMEZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC(C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.